(3E)-N-benzyl-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-Benzyl-3-{[2-(4-methoxyphenoxy)acetamido]imino}butanamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-Benzyl-3-{[2-(4-methoxyphenoxy)acetamido]imino}butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of 4-methoxyphenoxyacetic acid with an amine to form an amide intermediate.
Imination: The amide intermediate is then reacted with an appropriate aldehyde or ketone to form the imine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-Benzyl-3-{[2-(4-methoxyphenoxy)acetamido]imino}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3E)-N-Benzyl-3-{[2-(4-methoxyphenoxy)acetamido]imino}butanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3E)-N-Benzyl-3-{[2-(4-methoxyphenoxy)acetamido]imino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Benzylacetamide: A simpler analogue with similar structural features.
4-Methoxyphenoxyacetic acid: A precursor used in the synthesis of the compound.
Benzylamine: Another related compound with a benzyl group.
Uniqueness
(3E)-N-Benzyl-3-{[2-(4-methoxyphenoxy)acetamido]imino}butanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(3E)-N-benzyl-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C20H23N3O4/c1-15(12-19(24)21-13-16-6-4-3-5-7-16)22-23-20(25)14-27-18-10-8-17(26-2)9-11-18/h3-11H,12-14H2,1-2H3,(H,21,24)(H,23,25)/b22-15+ |
InChI Key |
BENLDDFAXPPYDX-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.